molecular formula C14H11FN2S2 B302802 2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine

2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine

Cat. No. B302802
M. Wt: 290.4 g/mol
InChI Key: GJXGYQVEPLKZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential use as a neuroprotective agent and for its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins which are involved in cancer cell growth and inflammation. It has also been shown to modulate certain signaling pathways which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine can induce apoptosis in cancer cells and inhibit their growth. It has also been shown to have anti-inflammatory effects and can reduce the production of certain cytokines which are involved in inflammation. In addition, the compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine in lab experiments include its potential use as an anticancer and neuroprotective agent. It also has anti-inflammatory properties which can be useful in studying the mechanisms of inflammation. However, the limitations of using the compound include its limited solubility in water which can affect its bioavailability and its potential toxicity which needs to be carefully monitored.

Future Directions

There are several future directions for the study of 2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine. One potential direction is to investigate its potential use as a therapeutic agent for various types of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to understand how it modulates certain signaling pathways. Additionally, future studies can focus on optimizing the synthesis method and improving the compound's solubility and bioavailability.

Synthesis Methods

The synthesis of 2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine involves the reaction of 4-fluorobenzyl chloride with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The reaction yields the desired product which can be purified through column chromatography. The purity of the compound can be confirmed through various techniques such as NMR spectroscopy and mass spectrometry.

properties

Product Name

2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine

Molecular Formula

C14H11FN2S2

Molecular Weight

290.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-amine

InChI

InChI=1S/C14H11FN2S2/c15-10-3-1-9(2-4-10)8-18-14-17-12-6-5-11(16)7-13(12)19-14/h1-7H,8,16H2

InChI Key

GJXGYQVEPLKZDP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N)F

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N)F

Origin of Product

United States

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